![molecular formula C18H17N3O4 B2800131 N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide CAS No. 1210813-42-5](/img/structure/B2800131.png)
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide
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Overview
Description
“N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide” is a compound that contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
Isoxazoles can be synthesized using various methods. Two main reactions leading to the construction of the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .Molecular Structure Analysis
The molecular structure of “N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide” includes an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
Isoxazoles, including “N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide”, can undergo a variety of chemical reactions. The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the synthesis and evaluation of various isoxazole derivatives, including those similar to N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide, for their antimicrobial properties. For instance, some triazole derivatives have been synthesized and shown significant activity against microorganisms like Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida albicans, indicating their potential as antimicrobial agents (Mishra et al., 2010).
Anticancer Activity
Isoxazole derivatives have also been explored for their anticancer properties. For example, dimethoxy and trimethoxy indanonic spiroisoxazolines have shown potent cytotoxic effects against HepG2 cancerous liver cell lines, comparable to known anti-liver cancer drugs. These findings suggest that compounds with a dimethoxyphenyl isoxazole core may serve as promising candidates for the development of new anti-liver cancer agents (Abolhasani et al., 2020).
Herbicidal Activity
The synthesis of isoxazoline derivatives has been reported with potent herbicidal activity, particularly against annual weeds in rice cultivation. A specific isoxazoline derivative demonstrated good selectivity for rice and effective control of weeds, highlighting its potential application as a rice herbicide (Hwang et al., 2005).
Nootropic Activity
Research on the addition of nitrile oxides to allyl esters has led to the synthesis of isoxazoline compounds with marked nootropic activity. Such compounds, including those with a dimethoxyphenyl moiety, could potentially be used to enhance cognitive functions, demonstrating the diverse applicability of isoxazole derivatives in therapeutic settings (Dirnens et al., 2002).
Future Directions
Isoxazoles, including “N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .
properties
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-15-4-3-13(9-17(15)24-2)16-10-14(21-25-16)11-20-18(22)12-5-7-19-8-6-12/h3-10H,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMTUIURMGGVBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide |
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